5-Iodotubercidin is a halogenated pyrrolopyrimidine and a nucleoside analog, primarily recognized for its role as an inhibitor of adenosine kinase. This compound has gained attention due to its multifaceted applications in biochemical research and potential therapeutic uses, particularly in oncology and virology. Originally identified for its inhibitory effects on adenosine uptake, it has since been characterized as a pan-protein kinase inhibitor, demonstrating significant antitumor activity and the ability to sensitize cells to various forms of cell death, including necroptosis .
5-Iodotubercidin is classified as a purine derivative and is structurally related to tubercidin, a naturally occurring antibiotic. It is denoted by the chemical formula C10H11N5O3I and has been cataloged under various identifiers, including NSC 113939. The compound's primary source is synthetic, developed through modifications of existing nucleoside frameworks to enhance its biological activity .
The synthesis of 5-Iodotubercidin typically involves the iodination of tubercidin derivatives. The process can be summarized in several steps:
The technical details of the synthesis often include controlling reaction conditions such as temperature, solvent choice (commonly dimethyl sulfoxide), and reaction time to maximize yield and purity .
The molecular structure of 5-Iodotubercidin consists of a purine base with an iodine atom substituting at the 5-position. Key structural data includes:
The three-dimensional conformation allows for interactions with various kinases, facilitating its role as an inhibitor .
5-Iodotubercidin participates in several notable chemical reactions:
The mechanism of action for 5-Iodotubercidin involves multiple pathways:
Relevant data indicates that 5-Iodotubercidin can significantly impact cellular metabolism and signaling pathways due to its structural properties and reactivity profiles .
5-Iodotubercidin has diverse scientific applications:
5-Iodotubercidin (5-ITu) functions as a potent adenosine kinase (ADK) inhibitor, exhibiting an IC₅₀ of 26 nM [6]. This enzyme catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), a critical step in regulating intracellular and extracellular adenosine concentrations. By inhibiting ADK, 5-ITu disrupts adenosine salvage pathways, leading to:
Table 1: Metabolic Consequences of Adenosine Kinase Inhibition by 5-Iodotubercidin
Parameter | Effect of 5-ITu | Functional Outcome |
---|---|---|
Extracellular adenosine | ↑ 3-5 fold | Enhanced receptor-mediated signaling |
Intracellular ATP | ↓ >50% at 20 μM | Impaired energy metabolism |
Malonyl-CoA | Marked decrease | Suppressed fatty acid synthesis |
ACC activity | Inhibited | Disrupted lipid homeostasis |
These metabolic shifts underpin 5-ITu’s ability to modulate glucose-dependent insulin secretion and β-cell proliferation, partly through DYRK1A kinase inhibition [5] [9].
Beyond ADK, 5-ITu acts as a promiscuous kinase inhibitor due to its ATP-mimetic structure. Key kinase targets include:
Table 2: Kinase Inhibition Profile of 5-Iodotubercidin
Kinase Target | IC₅₀/Kd | Biological Impact |
---|---|---|
Adenosine kinase | 26 nM | Altered purine metabolism |
Haspin | 4 nM | Mitotic defects, impaired CPC localization |
CK1 | 0.4 μM | Disrupted Wnt signaling |
PKA | 5–10 μM | Compromised cAMP signaling |
PKC | 27.7 μM | Impaired lipid signaling |
The multi-kinase activity enables 5-ITu to simultaneously disrupt cell cycle progression (via Haspin) and metabolic/signaling pathways (via PKA/PKC) [1] [7].
5-ITu induces genotoxic stress independently of canonical DNA-damaging agents. Key mechanisms include:
Notably, 5-ITu’s antitumor effects in carcinoma xenograft models are partially p53-dependent. Tumors derived from p53-null HCT116 cells show reduced sensitivity to 5-ITu compared to p53-wildtype counterparts, confirming p53’s role in mediating its genotoxic effects [2] [3].
Table 3: DNA Damage Response Markers Activated by 5-Iodotubercidin
Marker | Activation/Induction | Cellular Outcome |
---|---|---|
γH2AX foci | ↑ 5–10 fold | DNA break detection |
p-ATM (Ser1981) | Rapid phosphorylation | DNA damage checkpoint initiation |
p-Chk2 (Thr68) | Sustained activation | Signal amplification to p53 |
p-p53 (Ser15) | Stabilization | Transcriptional activation of CDKN1A (p21) |
5-ITu promotes necroptosis—a programmed necrosis pathway—by disabling key cell survival checkpoints:
A screen of 149 kinase inhibitors identified 5-ITu as the most potent sensitizer of MK2−/− MEFs to TNF-induced necroptosis. Mechanistically, it interferes with IKK-dependent RIPK1 phosphorylation at Ser25, a key step in suppressing RIPK1 kinase activity. Consequently, 5-ITu shifts cellular fate from survival to necroptosis in inflamed microenvironments [4] [7] [9].
Table 4: Necroptosis Sensitization by 5-Iodotubercidin
Experimental System | Key Finding | Mechanistic Insight |
---|---|---|
MK2-deficient MEFs + TNFα | ↑ RIPK1-S166 phosphorylation; ↑ necroptosis | Loss of cytoplasmic RIPK1 checkpoint |
RAW264.7 macrophages + LPS | Enhanced necroptosis with MK2 inhibition | TLR4 pathway sensitization |
WT MEFs + TNFα/SM | Shift from apoptosis to necroptosis | IKK/NFκB suppression by 5-ITu |
5-ITu indirectly influences epigenetic regulation through metabolic and kinase-mediated mechanisms:
These epigenetic alterations position 5-ITu as a tool to probe crosstalk between metabolism, kinase signaling, and chromatin dynamics. Its ability to inhibit DYRK1A further links to epigenetic regulation, as DYRK1A phosphorylates histone variants and DNMTs [5] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1